molecular formula C18H17Cl2N3O5 B2705975 N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 765274-40-6

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

カタログ番号 B2705975
CAS番号: 765274-40-6
分子量: 426.25
InChIキー: ZMMUHLHVALSQRC-ZVBGSRNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide, also known as DT-13, is a novel compound with potential therapeutic applications in cancer treatment. DT-13 belongs to the family of hydrazinyl thiazole compounds and has shown promising anticancer activity in various preclinical studies.

作用機序

The exact mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is not fully understood. However, it has been proposed that N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to activate the p38 MAPK signaling pathway, which is involved in stress response and apoptosis.
Biochemical and physiological effects:
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been shown to have minimal toxicity in normal cells and tissues, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to enhance the immune response against cancer cells, which is an important aspect of cancer treatment.

実験室実験の利点と制限

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent anticancer activity in various preclinical studies. However, there are also some limitations. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has poor solubility in water, which can make it challenging to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.

将来の方向性

There are several future directions for the development of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as an anticancer drug. First, more studies are needed to optimize the synthesis method and improve the solubility of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide. Second, further preclinical studies are needed to evaluate the efficacy and safety of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide in animal models. Third, clinical trials are needed to assess the potential of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as a therapeutic agent for cancer patients. Fourth, the mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide needs to be further elucidated to identify potential drug targets and improve the understanding of its anticancer activity. Finally, combination therapies with other anticancer drugs or immunotherapies should be explored to enhance the efficacy of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.

合成法

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can be synthesized by the reaction of 3,4-dichlorophenylhydrazine with 2-acetyl-2-thiazoline, followed by the condensation with 3,4,5-trimethoxybenzaldehyde. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, liver cancer, and colon cancer. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has shown potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment.

特性

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O5/c1-26-14-6-10(7-15(27-2)16(14)28-3)9-21-23-18(25)17(24)22-11-4-5-12(19)13(20)8-11/h4-9H,1-3H3,(H,22,24)(H,23,25)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUHLHVALSQRC-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765274-40-6
Record name N-(3,4-DICHLORO-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。